(E)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide
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Overview
Description
The compound is a derivative of benzo[d]thiazol-2(3H)-one, which is a heterocyclic compound . It also contains an isoxazole ring, which is a five-membered ring with two nonadjacent nitrogen atoms . The compound also contains an ethoxyethyl group and a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzo[d]thiazol-2(3H)-one ring, the isoxazole ring, and the ethoxyethyl group . The presence of these groups would likely influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the benzo[d]thiazol-2(3H)-one ring could potentially undergo electrophilic aromatic substitution reactions . The isoxazole ring could potentially undergo reactions at the nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the benzo[d]thiazol-2(3H)-one ring, the isoxazole ring, and the ethoxyethyl group . These groups could influence the compound’s solubility, stability, and reactivity .Scientific Research Applications
Antimicrobial and Anti-inflammatory Applications
The synthesis of novel heterocyclic compounds derived from benzothiazole precursors has been reported, with applications as anti-inflammatory and analgesic agents. For instance, compounds featuring benzothiazole and triazine derivatives have been synthesized and screened for cyclooxygenase inhibition, showcasing significant anti-inflammatory and analgesic activities. These findings highlight the therapeutic potential of benzothiazole derivatives in treating inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anticancer Activities
Benzothiazole derivatives have been investigated for their potential anticancer properties. Synthesis and evaluation of benzothiazolyl substituted pyrazol-5-ones have demonstrated promising antibacterial activity and were assessed for cytotoxicity, indicating potential applications in developing new anticancer agents (Palkar et al., 2017).
Corrosion Inhibition
Benzothiazole derivatives have also been explored for their effectiveness as corrosion inhibitors, offering protection against steel corrosion in acidic environments. This application is significant for industries seeking materials that can prevent corrosion, thereby extending the lifespan of metal components and infrastructure (Hu et al., 2016).
Future Directions
Properties
IUPAC Name |
N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-3-methyl-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-3-21-9-8-19-12-6-4-5-7-14(12)23-16(19)17-15(20)13-10-11(2)18-22-13/h4-7,10H,3,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIFCIGGGIGPDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2SC1=NC(=O)C3=CC(=NO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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